molecular formula C17H10ClF3N4OS B2860898 (7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone CAS No. 697230-59-4

(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone

Cat. No. B2860898
CAS RN: 697230-59-4
M. Wt: 410.8
InChI Key: MIDYBWFKYXKAIE-UHFFFAOYSA-N
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Description

(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H10ClF3N4OS and its molecular weight is 410.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of chemically related triazolo and pyrimidine compounds involves multi-component condensation reactions, showcasing the compound's utility in generating diverse molecular architectures. For instance, compounds like (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones were synthesized via solvent-free conditions, illustrating a methodology that could potentially apply to our compound of interest for creating structurally similar derivatives (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).

Structural Analysis and Derivative Formation

Research has shown that modifications and reactions of similar thiophene and pyrimidine structures can lead to the formation of new compounds with potentially unique properties. For example, studies on thienopyrimidine synthesis and the subsequent creation of novel 2-azidothiophenes demonstrate the compound's versatility in contributing to the development of new chemical entities (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Biological Evaluation

Although the specific biological activities of (7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone are not directly mentioned, related compounds have been synthesized and evaluated for antimicrobial activity. This suggests a potential avenue for assessing our compound's biological relevance, particularly as a candidate for antimicrobial testing (Chaudhari, 2012).

Potential for Drug Development

The development of structurally similar compounds with inhibitory activities against specific biological targets indicates the potential application of our compound in drug discovery. For instance, triazolo[1,5-c]pyrimidines were prepared as mediator release inhibitors, suggesting the possibility of exploring (7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone for similar pharmacological properties (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

properties

IUPAC Name

[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N4OS/c18-10-5-3-9(4-6-10)13-12(14(26)11-2-1-7-27-11)15(17(19,20)21)24-16-22-8-23-25(13)16/h1-8,13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDYBWFKYXKAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone

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